molecular formula C8H8N2O4 B084963 2-Ethyl-1,3-dinitrobenzene CAS No. 13985-56-3

2-Ethyl-1,3-dinitrobenzene

Cat. No. B084963
CAS RN: 13985-56-3
M. Wt: 196.16 g/mol
InChI Key: SWASTJCUMFALOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1,3-dinitrobenzene (2E-DNB) is a synthetic organic compound that is widely used in scientific research. It is a yellow crystalline solid with a molecular formula of C8H8N2O4 and a molecular weight of 196.16 g/mol. 2E-DNB is a nitroaromatic compound, which means it contains a nitro group (-NO2) and an aromatic ring. It is commonly used as a reagent in organic synthesis and as a substrate for enzyme assays.

Mechanism Of Action

The mechanism of action of 2-Ethyl-1,3-dinitrobenzene is not fully understood. However, it is known that 2-Ethyl-1,3-dinitrobenzene is metabolized by enzymes that catalyze the reduction of nitroaromatic compounds. The reduction of 2-Ethyl-1,3-dinitrobenzene leads to the formation of reactive intermediates, which can interact with cellular macromolecules, such as proteins and DNA. These interactions can lead to biochemical and physiological effects, which we will discuss in the following section.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Ethyl-1,3-dinitrobenzene are largely dependent on its metabolism and the formation of reactive intermediates. Studies have shown that exposure to 2-Ethyl-1,3-dinitrobenzene can lead to oxidative stress, DNA damage, and cytotoxicity in various cell types. Additionally, 2-Ethyl-1,3-dinitrobenzene has been shown to inhibit the activity of some enzymes, such as cytochrome P450 enzymes, which play a role in the metabolism of drugs and other xenobiotics. However, the exact mechanisms by which 2-Ethyl-1,3-dinitrobenzene exerts its effects are still being investigated.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Ethyl-1,3-dinitrobenzene in lab experiments is its relative ease of synthesis and availability. Additionally, 2-Ethyl-1,3-dinitrobenzene is a well-characterized compound, and its reactivity and metabolism have been studied extensively. However, one limitation of using 2-Ethyl-1,3-dinitrobenzene is its potential toxicity. Exposure to high concentrations of 2-Ethyl-1,3-dinitrobenzene can lead to adverse effects on cellular function and viability. Therefore, caution should be exercised when handling and using 2-Ethyl-1,3-dinitrobenzene in lab experiments.

Future Directions

There are several future directions for research on 2-Ethyl-1,3-dinitrobenzene. One area of interest is the development of new methods for the synthesis of 2-Ethyl-1,3-dinitrobenzene and related compounds. Additionally, further investigation is needed to fully understand the mechanisms by which 2-Ethyl-1,3-dinitrobenzene exerts its effects on cellular function and viability. Finally, there is a need for the development of new assays and methods for the measurement of 2-Ethyl-1,3-dinitrobenzene and its metabolites in biological samples. These future directions will help to advance our understanding of the biological and biochemical effects of 2-Ethyl-1,3-dinitrobenzene and its potential applications in scientific research.

Synthesis Methods

2-Ethyl-1,3-dinitrobenzene can be synthesized by the nitration of ethylbenzene with a mixture of nitric acid and sulfuric acid. The reaction takes place at a temperature of around 50°C and yields a mixture of isomers, which can be separated by recrystallization. The synthesis of 2-Ethyl-1,3-dinitrobenzene is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2-Ethyl-1,3-dinitrobenzene is widely used in scientific research as a reagent in organic synthesis and as a substrate for enzyme assays. It is commonly used to measure the activity of enzymes that catalyze the reduction of nitroaromatic compounds. For example, 2-Ethyl-1,3-dinitrobenzene is used to measure the activity of nitroreductases, which are enzymes that play a role in the metabolism of drugs and other xenobiotics. Additionally, 2-Ethyl-1,3-dinitrobenzene is used in the synthesis of other organic compounds, such as dyes and pharmaceuticals.

properties

CAS RN

13985-56-3

Product Name

2-Ethyl-1,3-dinitrobenzene

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

2-ethyl-1,3-dinitrobenzene

InChI

InChI=1S/C8H8N2O4/c1-2-6-7(9(11)12)4-3-5-8(6)10(13)14/h3-5H,2H2,1H3

InChI Key

SWASTJCUMFALOW-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

13985-56-3

Origin of Product

United States

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